molecular formula C9H10Cl2N2O3S B11814016 4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine

4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine

Cat. No.: B11814016
M. Wt: 297.16 g/mol
InChI Key: FAQASTUASIIZPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine typically involves the reaction of 4,5-dichloropyridine with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine stands out due to its unique combination of reactivity and selectivity, which makes it particularly useful in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its versatility in different fields highlight its importance compared to similar compounds .

Properties

Molecular Formula

C9H10Cl2N2O3S

Molecular Weight

297.16 g/mol

IUPAC Name

4-(4,5-dichloropyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C9H10Cl2N2O3S/c10-7-5-12-6-8(9(7)11)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2

InChI Key

FAQASTUASIIZPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=CC(=C2Cl)Cl

Origin of Product

United States

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